[4-(4-fluorophenyl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone
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Overview
Description
[4-(4-fluorophenyl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a trimethylpiperidinyl group
Scientific Research Applications
[4-(4-fluorophenyl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the fluorophenyl and phenyl intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, to form the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(4-fluorophenyl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Tetrahydrofuran: A cyclic ether used in various chemical reactions.
Uniqueness
What sets [4-(4-fluorophenyl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(4-fluorophenyl)phenyl]-[(4S)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-20(2)14-23(13-12-21(20,3)25)19(24)17-6-4-15(5-7-17)16-8-10-18(22)11-9-16/h4-11,25H,12-14H2,1-3H3/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCXODGMMBMUQF-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(C)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(CC1(C)C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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